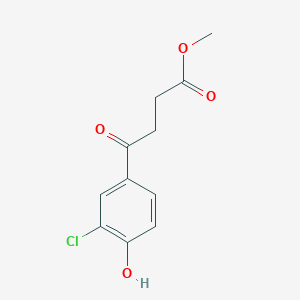
Methyl 3-(3-chloro-4-hydroxybenzoyl)propionate
Cat. No. B8350123
M. Wt: 242.65 g/mol
InChI Key: XKEZJEIGNBYGKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03931177
Procedure details


Aluminium chloride powder (66.75 g, 0.5 mole) was added during one hour to a stirred mixture of dry 2-chlorophenol (27.3 g, 0.22 mole), powdered succinic anhydride (20 g, 0.2 mole) and dry sym-tetrachlorethane (150 ml) while the temperature was allowed to rise from 20°C to 40°C. The resultant mixture was heated in an oil bath at 135°C for 2 hours, then cooled in ice and hydrolysed with cold 10% hydrochloric acid solution (100 ml). Tetrachloroethane was removed by steam distillation and the aqueous residue precipitated a gum which was purified by standard procedures to give 31.97 g, 70%, of a mixture of 3-(3-chloro-2-hydroxybenzoyl) propionic and 3-(3-chloro-4-hydroxybenzoyl)propionic acids. Esterification of the mixed acids with methanol - hydrogen chloride and separation of the products by column chromatography (silica, 5/1 chloroform/petroleum ether B.p. 60°-80°C) gave methyl 3-(3-chloro-2-hydroxybenzoyl)propionate (m.p. 60°-62°C) and methyl 3-(3-chloro-4-hydroxybenzoyl)propionate (m.p. 85°-89°C). Hydrolysis of the latter ester with dilute sodium hydroxide solution gave 3-(3-chloro-4-hydroxybenzoyl)propionic acid (m.p. 155°-160°C). The pure acid, on recrystallisation from water, had m.p. 160°-162°C.




[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
3-(3-chloro-4-hydroxybenzoyl)propionic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[Cl:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[OH:12].[C:13]1(=[O:19])[O:18][C:16](=[O:17])[CH2:15][CH2:14]1.[CH:20](Cl)(Cl)C(Cl)Cl>Cl>[Cl:5][C:6]1[C:7]([OH:12])=[C:8]([CH:9]=[CH:10][CH:11]=1)[C:16]([CH2:15][CH2:14][C:13]([O:18][CH3:20])=[O:19])=[O:17].[Cl:5][C:6]1[CH:11]=[C:10]([CH:9]=[CH:8][C:7]=1[OH:12])[C:16]([CH2:15][CH2:14][C:13]([O:18][CH3:20])=[O:19])=[O:17] |f:0.1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
66.75 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
27.3 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC=C1)O
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCC(=O)O1)=O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(Cl)Cl)(Cl)Cl
|
Step Two
[Compound]
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
3-(3-chloro-4-hydroxybenzoyl)propionic acids
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to rise from 20°C to 40°C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Tetrachloroethane was removed by steam distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the aqueous residue precipitated a gum which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by standard procedures
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 31.97 g, 70%
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Esterification of the mixed acids with methanol - hydrogen chloride and separation of the products by column chromatography (silica, 5/1 chloroform/petroleum ether B.p. 60°-80°C)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(=C(C(=O)CCC(=O)OC)C=CC1)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C(=O)CCC(=O)OC)C=CC1O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
